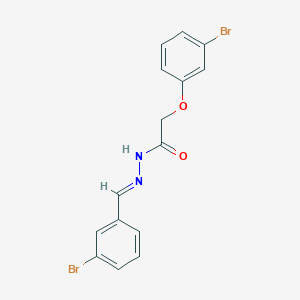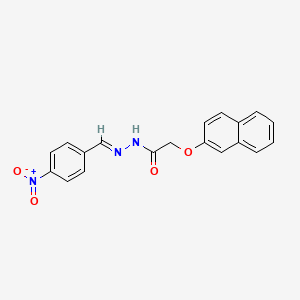
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide
Descripción general
Descripción
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide, also known as BBPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPAH is a hydrazide derivative that has a complex molecular structure, making it a challenging compound to synthesize and study.
Mecanismo De Acción
The mechanism of action of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide can reduce tumor growth in mice, suggesting its potential as an anticancer agent. N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide in lab experiments is its potential as a multifunctional compound with applications in various fields. N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide is its complex molecular structure, which can make it challenging to study. Additionally, the mechanism of action of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to study its potential as an antibacterial and antifungal agent, with the aim of developing new antibiotics. Additionally, N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide could be further studied for its potential applications in materials science, such as in the synthesis of metal complexes with catalytic and sensing properties. Finally, future studies could aim to elucidate the mechanism of action of N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide, which could lead to the development of more targeted and effective therapies.
Aplicaciones Científicas De Investigación
N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent. In materials science, N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been used to synthesize metal complexes with potential applications in catalysis and sensing. In environmental science, N'-(3-bromobenzylidene)-2-(3-bromophenoxy)acetohydrazide has been studied for its potential use as a water treatment agent.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-4-1-3-11(7-12)9-18-19-15(20)10-21-14-6-2-5-13(17)8-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLBYZKBMMOOD-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3863841.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3863849.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3863853.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863857.png)
![ethyl 7-methyl-2-(3-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863863.png)
![3-phenyl-N-{2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethyl}propanamide](/img/structure/B3863880.png)
![2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3863887.png)
![N-[1-benzofuran-3-yl(phenyl)methyl]urea](/img/structure/B3863890.png)


![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)